
D-葡萄糖-1,2,3,4,5,6,6-d7
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Glucose-1,2,3,4,5,6,6-d7 is a stable isotope and a simple sugar containing six carbon atoms in the cyclic form .
Synthesis Analysis
D-Glucose-1,2,3,4,5,6,6-d7 can be used as a dopant in the process of controlling the quality of grape juice contaminated by apple juice using electrospray ionization Fourier transform ion cyclotron resonance mass spectrometry [ESI (-) FT-ICR MS] . It has also been used in metabolic tracer studies, for fatty acid synthesis, as a minimal media reagent, and as an internal standard .Molecular Structure Analysis
The empirical formula of D-Glucose-1,2,3,4,5,6,6-d7 is C6H5D7O6 . It is a monosaccharide with six carbon atoms in the cyclic form .Chemical Reactions Analysis
D-Glucose-1,2,3,4,5,6,6-d7 can be used in various applications. For instance, it can be used as a dopant in the process of controlling the quality of grape juice contaminated by apple juice . It has also been used in metabolic tracer studies and for fatty acid synthesis .Physical and Chemical Properties Analysis
D-Glucose-1,2,3,4,5,6,6-d7 has a molecular weight of 187.20 . It is a powder form substance . The melting point is 150-152 °C (dec) (lit.) .科学研究应用
脑成像和代谢
2-脱氧-D-葡萄糖 (2DG),一种与 D-葡萄糖-1,2,3,4,5,6,6-d7 相似的分子,对于推断葡萄糖摄取和代谢非常重要。Nasrallah 等人 (2013 年) 证明了可以通过化学交换饱和转移 (CEST) 在 1H 磁共振成像 (MRI) 中检测到 2DG 和 2DG-6-磷酸盐。该方法允许对脱氧葡萄糖/葡萄糖的摄取和代谢进行体内成像,而无需同位素标记,为使用 MRI 技术对脑葡萄糖同化进行成像提供了一种新方法 (Nasrallah 等人,2013 年)。
糖尿病研究
机器学习和数据挖掘方法正在应用于糖尿病研究,其中大量数据生成需要智能地转化为有价值的知识。在糖尿病的背景下,了解葡萄糖代谢至关重要。Kavakiotis 等人 (2017 年) 的工作系统地回顾了这些技术在糖尿病研究中的应用,特别是关于葡萄糖代谢 (Kavakiotis 等人,2017 年)。
葡萄糖利用测量
Sokoloff 等人 (1977 年) 开发了一种使用 2-脱氧-D-[14C]葡萄糖 ([14C]DG)(葡萄糖交换示踪剂)测量脑中葡萄糖消耗率的方法。该方法可应用于大多数实验动物,并提供了一种测量局部脑葡萄糖消耗的方法 (Sokoloff 等人,1977 年)。
代谢捕获和成像
Gallagher 等人 (1978 年) 研究了 [18F]2-脱氧-2-氟-D-葡萄糖 (F-18-DG) 的分布,该物质与 this compound 具有相似性。他们的研究揭示了某些器官内代谢捕获的过程,影响了葡萄糖的利用。这一原理是设计用于体内研究的放射性药物和代谢探针的基础 (Gallagher 等人,1978 年)。
骨骼肌中的葡萄糖转运测量
Hansen、Gulve 和 Holloszy (1994 年) 评估了使用 2-脱氧葡萄糖 (2-DG) 测量大鼠骨骼肌中葡萄糖转运活性的方法,这与研究各种组织中的葡萄糖转运机制有关 (Hansen 等人,1994 年)。
癌症研究
Rivlin 等人 (2013 年) 在癌症研究中使用葡萄糖类似物 2-脱氧-D-葡萄糖 (2-DG) 和 2-氟-2-脱氧-D-葡萄糖 (FDG) 进行 CEST-MRI。这些类似物与 this compound 类似,优先被癌细胞吸收。这种方法有可能取代 PET/CT 或 PET/MRI 用于癌症研究和临床应用 (Rivlin 等人,2013 年)。
糖尿病研究中的基于干细胞的模型
Rogal 等人 (2019 年) 讨论了将 DM 相关干细胞整合到器官芯片技术提供的微生理环境中。这种创新方法对于开发先进的人类体外模型以识别糖尿病的新治疗选择至关重要,其中葡萄糖代谢是关键关注点 (Rogal 等人,2019 年)。
作用机制
安全和危害
D-Glucose-1,2,3,4,5,6,6-d7 may cause respiratory tract irritation. It may be harmful if absorbed through the skin and may cause skin irritation. It may cause eye irritation and may be harmful if swallowed . It is recommended to avoid dust formation, avoid breathing vapours, mist or gas, ensure adequate ventilation, evacuate personnel to safe areas, and avoid breathing dust .
未来方向
属性
| { "Design of the Synthesis Pathway": "The synthesis of D-Glucose-1,2,3,4,5,6,6-d7 can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are then further modified to yield the final product. The key steps in this synthesis pathway include protection of the hydroxyl groups, selective oxidation of the primary alcohol, and deprotection of the hydroxyl groups to yield the deuterated glucose molecule.", "Starting Materials": ["Deuterium oxide (D2O)", "D-Glucose", "Acetone", "Sodium borohydride (NaBH4)", "Sodium hydroxide (NaOH)", "Hydrochloric acid (HCl)", "Methanol (MeOH)", "Toluene", "Triethylamine (TEA)", "Tetra-n-butylammonium fluoride (TBAF)"], "Reaction": ["Protection of hydroxyl groups using acetone and NaBH4", "Selective oxidation of primary alcohol using NaIO4", "Deprotection of hydroxyl groups using HCl and MeOH", "Conversion of glucose to glucose pentaacetate using acetic anhydride and TEA", "Deprotection of glucose pentaacetate using NaOH and MeOH", "Deuterium exchange using D2O and TBAF"] } | |
CAS 编号 |
23403-54-5 |
分子式 |
C6H12O6 |
分子量 |
187.20 g/mol |
IUPAC 名称 |
(3R,4S,5S,6S)-2,3,4,5,6-pentadeuterio-6-[dideuterio(hydroxy)methyl]oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3+,4-,5+,6?/m0/s1/i1D2,2D,3D,4D,5D,6D |
InChI 键 |
WQZGKKKJIJFFOK-KMTOWNPSSA-N |
手性 SMILES |
[2H][C@@]1([C@]([C@](OC([C@]1([2H])O)([2H])O)([2H])C([2H])([2H])O)([2H])O)O |
SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
规范 SMILES |
C(C1C(C(C(C(O1)O)O)O)O)O |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


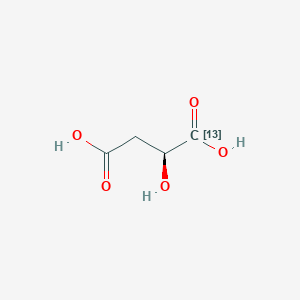
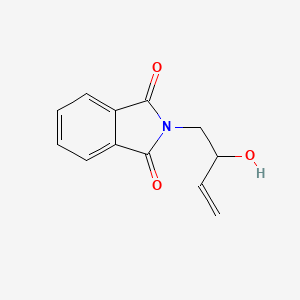
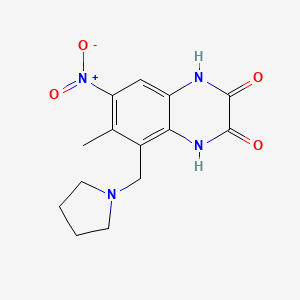
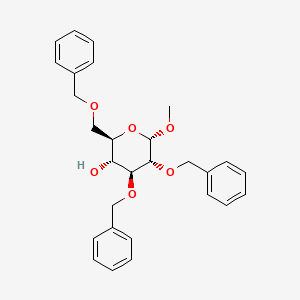

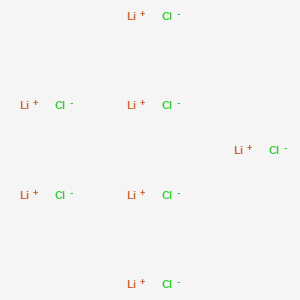
![2,6-Diisopropylphenylimidoneophylidene[racemic-biphen]molybdenum(VI)](/img/structure/B3333859.png)
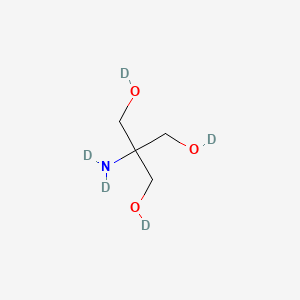
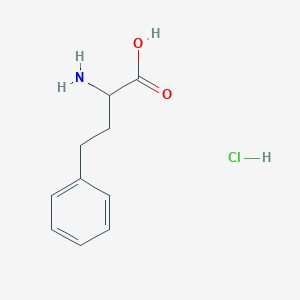
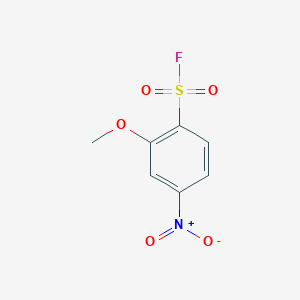


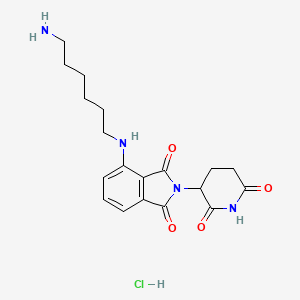
![7,7-Dibromobicyclo[4.1.0]heptane](/img/structure/B3333906.png)
